methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate
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Description
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
The study of molecular interactions, particularly involving antagonist behaviors in cannabinoid receptors, highlights the complex interplay between chemical structures and receptor binding. For instance, the exploration of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor reveals insights into the conformational dynamics and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002). This study underscores the importance of the molecular orbital method in identifying energetically stable conformers and their relevance to receptor binding efficacy.
Cytotoxic Activity in Cancer Research
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines illustrate the potential of chemical compounds in therapeutic applications. These compounds, through their growth inhibitory properties, have shown significant promise, particularly with IC(50) values indicating high potency. Such research opens pathways for the development of novel cancer treatments (Deady et al., 2003).
Structure-Activity Relationships in Drug Design
Understanding the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists provides a foundational framework for the development of more selective and potent ligands for therapeutic use. This area of research not only aids in the characterization of cannabinoid receptor binding sites but also highlights the potential therapeutic applications of cannabinoid receptor antagonists in mitigating the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
properties
IUPAC Name |
methyl 4-[[[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-24-18(12-17(23-24)16-11-15(28-2)5-6-19(16)29-3)20(26)22-13-14-7-9-25(10-8-14)21(27)30-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGQQQAGASGHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.